tert-Butylamine borane
Overview
Description
tert-Butylamine borane is an amine borane complex derived from tert-butylamine and borane. It is a colorless solid with the chemical formula C₄H₁₄BN and a molar mass of 86.97 g/mol . This compound is known for its applications in organic synthesis, particularly in the selective reduction of functional groups such as aldehydes, ketones, oximes, and imines .
Mechanism of Action
Tert-Butylamine borane, also known as borane t-butylamine, is an amine borane complex derived from tert-butylamine and borane . It is a colorless solid and is used in various applications due to its unique properties .
Target of Action
The primary targets of this compound are certain functional groups in organic compounds, including aldehydes, ketones, oximes, and imines . The compound acts as a reducing agent, selectively reducing these functional groups .
Mode of Action
This compound interacts with its targets through a reduction reaction . In organic synthesis, it can be used for the selective reduction of certain functional groups . The compound is prepared by the reaction of tert-butylammonium chloride and sodium borohydride .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the reduction of functional groups. This process involves the transfer of electrons from the borane molecule to the target functional group, resulting in its reduction .
Pharmacokinetics
It is known that the compound is a mild reducing agent and is soluble in water and methanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of this compound’s action is the reduction of certain functional groups in organic compounds . This can lead to the formation of new compounds with different properties. For example, it participates in the synthesis of monodisperse palladium nanoparticles (Pd NPs), monodisperse gold (Au) nanoparticles, and carbon-supported Pd electrocatalysts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to heat, humidity, and air . Therefore, it should be kept in a dry, cool, and well-ventilated place . Moreover, it is soluble in water and methanol, which means its action can be influenced by the presence of these solvents .
Biochemical Analysis
Biochemical Properties
tert-Butylamine borane is a mild reducing agent . It participates in the selective reduction of aldehydes and ketones to corresponding alcohol . It takes part as a reducing agent in the synthesis of monodisperse palladium nanoparticles (Pd NPs), monodisperse gold (Au) nanoparticles and carbon-supported Pd electrocatalysts .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reducing agent. It can reduce certain functional groups including aldehydes, ketones, oximes, and imines . This reduction process could potentially influence various biochemical reactions at the molecular level.
Temporal Effects in Laboratory Settings
It is known that it can act as a reducing agent in the synthesis of monodisperse palladium nanoparticles (Pd NPs), monodisperse gold (Au) nanoparticles and carbon-supported Pd electrocatalysts .
Preparation Methods
tert-Butylamine borane can be synthesized through the reaction of tert-butylammonium chloride and sodium borohydride. The reaction proceeds as follows :
t-BuNH3Cl+NaBH4→t-BuNH2BH3+H2+NaCl
In the laboratory, this compound can also be prepared by hydrogenolysis of 2,2-dimethylethylenimine or using tert-butylphthalimide . These methods involve specific reaction conditions and reagents to ensure the successful formation of the desired product.
Chemical Reactions Analysis
tert-Butylamine borane undergoes various types of chemical reactions, including reduction and hydroboration. It is commonly used as a reducing agent in organic synthesis. Some of the typical reactions include :
Reduction: this compound can selectively reduce aldehydes, ketones, oximes, and imines to their corresponding alcohols or amines.
Hydroboration: It can participate in hydroboration reactions, where it adds across carbon-carbon double bonds to form organoboranes.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and dimethyl sulfide (DMS), which help stabilize the borane complex and facilitate the reaction . The major products formed from these reactions are typically alcohols, amines, and organoboranes.
Scientific Research Applications
tert-Butylamine borane has a wide range of scientific research applications, including :
Chemistry: It is used as a mild reducing agent in organic synthesis, particularly for the selective reduction of functional groups. It also plays a role in the synthesis of nanoparticles, such as palladium and gold nanoparticles.
Biology: In biological research, this compound is used in the preparation of various biomolecules and as a reducing agent in biochemical assays.
Medicine: While not directly used as a drug, its role in the synthesis of complex organic molecules makes it valuable in medicinal chemistry for the development of pharmaceuticals.
Industry: It is employed in the production of fine chemicals and in the restoration of artwork due to its reducing properties.
Comparison with Similar Compounds
tert-Butylamine borane can be compared with other amine borane complexes, such as :
Ammonia borane (NH₃BH₃): Known for its high hydrogen storage capacity, ammonia borane is used in hydrogen storage applications.
Trimethylamine borane ((CH₃)₃N→BH₃): This compound is similar in structure but has different reactivity and applications.
Isopropylamine borane ((CH₃)₂CH−NH₂→BH₃): Another amine borane complex with distinct properties and uses.
What sets this compound apart is its selective reducing ability and its stability under various reaction conditions, making it a versatile reagent in organic synthesis.
Properties
InChI |
InChI=1S/C4H11N.B/c1-4(2,3)5;/h5H2,1-3H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYPHUYXKVVURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CC(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7337-45-3 | |
Record name | tert-butylamine--borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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